molecular formula C14H8BrNO B1292211 4-Bromo-2'-cyanobenzophenone CAS No. 746651-85-4

4-Bromo-2'-cyanobenzophenone

Cat. No. B1292211
CAS RN: 746651-85-4
M. Wt: 286.12 g/mol
InChI Key: FKICEKCIBHVQER-UHFFFAOYSA-N
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Description

4-Bromo-2'-cyanobenzophenone is a chemical compound that is part of the bromobenzophenone family. It is characterized by the presence of a bromine atom and a cyano group attached to a benzophenone backbone. This compound is of interest due to its potential applications in various chemical syntheses and material science.

Synthesis Analysis

The synthesis of related bromobenzophenone derivatives has been reported through various methods. For instance, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized via condensation reactions with aromatic aminophenols, followed by oxidative polycondensation reactions to yield polyphenol derivatives . Another study reports the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol through the reaction of 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene . Additionally, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification has been described .

Molecular Structure Analysis

The molecular structure of 4-bromobenzophenone polymorphs has been studied using single-crystal and powder X-ray diffractometry. Two polymorphs have been identified, with one being stable and the other metastable. The stable polymorph crystallizes in the monoclinic P2(1)/c space group, while the metastable polymorph is in the triclinic P-1 space group. The study of these polymorphs reveals the presence of weak hydrogen bonds of the C-H...pi type, which provide additional stabilization .

Chemical Reactions Analysis

Bromobenzophenones can undergo various chemical reactions. For example, photoinduced homolysis of 2-bromoarylketones can lead to the generation of 2-aroylaryl radicals, which can undergo Pschorr cyclization to yield fluorenones . Another study demonstrates the regioselective synthesis of 2,3-dihydrobenzodioxepinones from 2-bromophenols and epoxides through palladium-catalyzed carbonylation . Additionally, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids via regioselective 5-exo-dig bromocyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzophenones have been characterized in several studies. For instance, the thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde have been investigated. These properties include HOMO-LUMO energy levels, electrochemical and optical band gaps, and photoluminescence properties . The polymorphism study of 4-bromobenzophenone provides insights into its melting points and X-ray densities at different temperatures, as well as the thermal expansion behavior of the stable polymorph . Additionally, the antioxidant and anticholinergic activities of bromophenol derivatives have been evaluated, demonstrating significant biological activities .

Scientific Research Applications

  • Metabolic Pathways and Toxicity Studies : Research has shown that 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a closely related compound to 4-Bromo-2'-cyanobenzophenone, has been studied for its metabolic pathways and toxicity. The study, conducted using hepatocytes from various species including humans, provides insights into the metabolism of 2C-B, which is relevant for understanding the metabolism and potential toxicity of similar bromophenol compounds (Carmo et al., 2005).

  • Natural Product Chemistry and Anticancer Research : Bromophenol derivatives isolated from red algae have been investigated for their potential in anticancer research. Although these compounds were found to be inactive against human cancer cell lines and microorganisms, the research contributes to the broader understanding of bromophenol compounds' bioactivity and potential therapeutic applications (Zhao et al., 2004).

  • Antioxidant Properties : Another study focused on bromophenols from the marine red alga Polysiphonia urceolata, demonstrating significant antioxidant properties. This kind of research is important for understanding the potential health benefits of bromophenol compounds, including those related to 4-Bromo-2'-cyanobenzophenone (Li et al., 2008).

  • Environmental Impact Studies : Research into the environmental impacts of bromophenol compounds includes studies on the formation of dioxins from the high-temperature oxidation of 2-bromophenol. Understanding these chemical processes is crucial for assessing the environmental risks associated with the use and disposal of bromophenol compounds (Evans & Dellinger, 2005).

  • Biotransformation under Various Conditions : The anaerobic biodegradability of bromoxynil, a compound similar to 4-Bromo-2'-cyanobenzophenone, has been examined under different conditions. This research contributes to our understanding of how such compounds are transformed and degraded in various environmental contexts (Knight et al., 2003).

  • Photochemical Studies : Studies on the photochemical reactions of bromophenols, including 2-bromophenol, reveal important insights into their behavior under light exposure. This is relevant for applications in photodynamic therapy and understanding the stability of bromophenol compounds under different environmental conditions (Akai et al., 2002).

Safety and Hazards

The safety data sheet for 4-Bromo-2’-cyanobenzophenone indicates that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-bromobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO/c15-12-7-5-10(6-8-12)14(17)13-4-2-1-3-11(13)9-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKICEKCIBHVQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641439
Record name 2-(4-Bromobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

746651-85-4
Record name Benzonitrile, 2-(4-bromobenzoyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746651-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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